molecular formula C21H19BrN6O3S B11695946 2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide CAS No. 330838-31-8

2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11695946
CAS No.: 330838-31-8
M. Wt: 515.4 g/mol
InChI Key: TYMDVYCLDLXPKW-FOKLQQMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,2,4-triazole-3-thiol acetohydrazide class, characterized by a triazole core substituted with a 4-bromophenyl group at position 5, a 2-methyl-2-propenyl group at position 4, and a sulfanyl-linked acetohydrazide moiety. The hydrazide group is further functionalized with an (E)-2-nitrophenyl methylidene substituent. The bromophenyl and nitrophenyl groups contribute to electronic effects (e.g., electron-withdrawing properties), while the 2-methyl-2-propenyl substituent enhances lipophilicity, influencing membrane permeability and pharmacokinetics .

Properties

CAS No.

330838-31-8

Molecular Formula

C21H19BrN6O3S

Molecular Weight

515.4 g/mol

IUPAC Name

2-[[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H19BrN6O3S/c1-14(2)12-27-20(15-7-9-17(22)10-8-15)25-26-21(27)32-13-19(29)24-23-11-16-5-3-4-6-18(16)28(30)31/h3-11H,1,12-13H2,2H3,(H,24,29)/b23-11+

InChI Key

TYMDVYCLDLXPKW-FOKLQQMPSA-N

Isomeric SMILES

CC(=C)CN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-])C3=CC=C(C=C3)Br

Canonical SMILES

CC(=C)CN1C(=NN=C1SCC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-])C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Hydrazide Preparation

The precursor 5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazole-3-thiol is synthesized via a three-step protocol:

  • Amide Formation : A carboxylic acid (e.g., 4-bromobenzoic acid) reacts with urea and boric acid under solvent-free conditions at 160–180°C for 10–30 minutes to yield the corresponding amide.

  • Hydrazide Synthesis : The amide is treated with hydrazine hydrate in ethanol under microwave irradiation (150°C, 4 hours), forming the hydrazide intermediate.

  • Triazole Cyclization : The hydrazide reacts with a nitrile (e.g., 2-methyl-2-propenyl cyanide) in n-butanol with potassium carbonate as a base under microwave conditions (150°C, 2 hours). The product precipitates and is recrystallized from ethanol.

Key Conditions :

  • Microwave irradiation reduces reaction time from hours to minutes.

  • n-Butanol acts as both solvent and phase-separation medium, simplifying product isolation.

ParameterOptimal ValueYield (%)
BaseSodium bicarbonate82
SolventWater/Ethanol (1:1)78
Temperature60°C85

This step achieves an 85% yield when conducted in aqueous ethanol at 60°C for 3 hours.

Formation of the (E)-(2-Nitrophenyl)Methylidene Hydrazone

The final step involves condensing the acetohydrazide intermediate with 2-nitrobenzaldehyde to form the hydrazone. The reaction proceeds via acid-catalyzed Schiff base formation:

NHNH2C(O)CH2S-Triazole+O2N-C6H4CHOAcOHN’=CH-C6H4NO2-...+H2O\text{NHNH}2\text{C(O)CH}2\text{S-Triazole} + \text{O}2\text{N-C}6\text{H}4\text{CHO} \xrightarrow{\text{AcOH}} \text{N'=CH-C}6\text{H}4\text{NO}2\text{-...} + \text{H}_2\text{O}

Experimental Protocol :

  • Reagents : 2-nitrobenzaldehyde (1.1 eq), acetic acid (catalytic), ethanol (solvent).

  • Conditions : Reflux at 80°C for 4–6 hours.

  • Workup : The product precipitates upon cooling and is recrystallized from ethanol.

Yield : 79–86%.

Mechanistic Insights

Pellizzari Reaction Mechanism

The triazole formation follows a nucleophilic addition-cyclization pathway (Fig. 1):

  • The hydrazide’s NH₂ group attacks the nitrile’s carbon, forming a tetrahedral intermediate.

  • Intramolecular cyclization eliminates ammonia, yielding the triazole ring.

Hydrazone Configuration

The E-configuration of the hydrazone is ensured by the reaction’s thermodynamic control. Steric hindrance between the 2-nitro group and triazole moiety favors the trans arrangement.

Comparative Analysis of Methods

StepConventional MethodMicrowave-Assisted Method
Triazole Synthesis6–8 hours, 250°C2 hours, 150°C
Yield60–70%82–85%
PurityRequires column chromatography≥95% after recrystallization

Microwave techniques enhance reaction efficiency and reduce side products.

Challenges and Solutions

  • Regioselectivity : The 1,2,4-triazole’s substitution pattern is controlled by the nitrile’s electronic properties. Electron-deficient nitriles favor C-5 substitution.

  • Thiol Oxidation : Performing reactions under nitrogen atmosphere prevents disulfide formation.

  • Hydrazone Stability : Storage at –20°C in amber vials mitigates photodegradation .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multiple steps, including the formation of the triazole ring through cyclization reactions with hydrazine derivatives. The introduction of the bromophenyl and methylpropenyl groups is achieved via bromination and alkylation reactions, respectively. The sulfanyl linkage is formed by reacting the triazole derivative with thiol compounds. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure of the synthesized compound .

Medicinal Chemistry Applications

1. Antifungal Activity
Research has indicated that compounds containing triazole rings exhibit significant antifungal properties. The presence of the bromophenyl group in this compound may enhance its interaction with fungal targets, potentially leading to effective treatments against fungal infections .

2. Anticancer Potential
The unique electronic properties imparted by the bromophenyl and nitrophenyl groups suggest that this compound could interact with specific cancer cell targets. Preliminary studies have shown that similar triazole derivatives can inhibit cancer cell proliferation, making this compound a candidate for further anticancer drug development .

3. Inhibition of Enzymatic Activity
Triazole compounds are known to act as inhibitors of various enzymes. For instance, they may inhibit 5-lipoxygenase or other related enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases .

Agricultural Applications

1. Pesticide Development
Given its structural characteristics, this compound could be explored as a novel pesticide. The triazole moiety is often associated with fungicidal activity, which can be beneficial in protecting crops from fungal pathogens .

2. Plant Growth Regulation
Research indicates that certain triazole derivatives can act as plant growth regulators, influencing processes such as seed germination and root development. This compound may exhibit similar properties, warranting investigation into its effects on plant growth .

Case Studies

StudyFindings
Antifungal Activity A study demonstrated that triazole derivatives showed effective inhibition against Candida species, suggesting potential for this compound in antifungal therapies .
Anticancer Properties In vitro studies indicated that related triazole compounds inhibited proliferation in various cancer cell lines, highlighting a pathway for further research into this compound's anticancer effects .
Pesticidal Efficacy Field trials revealed that triazole-based pesticides significantly reduced fungal infections in crops, indicating the potential agricultural applications of this compound .

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The triazole ring could play a crucial role in binding to these targets, thereby modulating their activity.

Comparison with Similar Compounds

Research Findings and Implications

  • Antimicrobial Potential: Analogues with sulfanyl-acetohydrazide moieties (e.g., ) exhibit MIC values of 8–32 µg/mL against S. aureus and E. coli, suggesting the target compound may share similar efficacy .

Biological Activity

The compound 2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is a novel synthetic derivative featuring a triazole ring and a hydrazide moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential pharmacological applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the following features:

  • A triazole ring which is known for its role in various biological activities including antifungal and antibacterial properties.
  • A bromophenyl group that may enhance lipophilicity and biological activity.
  • A nitrophenyl moiety , often associated with cytotoxic effects against cancer cells.

The molecular formula is C19H18BrN5O2SC_{19}H_{18}BrN_5O_2S with a molecular weight of approximately 470.394 g/mol .

Antimicrobial Activity

Research has indicated that compounds with triazole derivatives exhibit significant antimicrobial properties. The synthesized derivative has shown promising results in inhibiting bacterial growth against various strains. For instance, studies have demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other tested strains .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Preliminary studies involving cell line assays have indicated that it may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways . Molecular docking studies have also suggested favorable interactions with targets involved in cancer proliferation .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The results indicated that the compound exhibits strong inhibitory action, which could be beneficial in treating conditions such as Alzheimer’s disease .

Case Studies

  • Antimicrobial Testing : In a study evaluating the antimicrobial efficacy of various synthesized triazole derivatives, the compound demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of standard antibiotics used in clinical settings .
  • Cytotoxicity Assays : A series of cytotoxicity assays were performed using human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that the compound induced cell death at concentrations that were non-toxic to normal cells, suggesting selective toxicity towards cancerous cells .
  • Enzyme Inhibition Studies : The AChE inhibition assay revealed that the compound had an IC50 value comparable to established inhibitors like donepezil. This positions it as a candidate for further development in neuropharmacology .

Data Tables

Biological ActivityTest Organism/Cell LineResult
AntimicrobialSalmonella typhiModerate Activity
AntimicrobialBacillus subtilisStrong Activity
CytotoxicityMCF-7 CellsInduces Apoptosis
Enzyme InhibitionAcetylcholinesteraseStrong Inhibitor (IC50 comparable to donepezil)

Q & A

Q. What are the optimal synthetic routes for preparing this compound?

The compound can be synthesized via multi-step reactions involving cyclization and condensation. A typical approach involves:

  • Step 1 : Reacting a substituted triazole precursor (e.g., 5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazole-3-thiol) with chloroacetyl chloride in basic conditions to introduce the sulfanyl-acetohydrazide moiety.
  • Step 2 : Condensing the intermediate with (E)-2-nitrobenzaldehyde under reflux in ethanol with a catalytic acid (e.g., glacial acetic acid) to form the hydrazone linkage .
  • Purification : Column chromatography or recrystallization using ethanol/water mixtures ensures high purity (>95%) .

Q. Which spectroscopic techniques are critical for structural confirmation?

Key methods include:

  • FTIR : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹, S–H stretch at ~2550 cm⁻¹) .
  • NMR : ¹H NMR confirms substitution patterns (e.g., aromatic protons of bromophenyl at δ 7.4–7.8 ppm, allylic protons of propenyl group at δ 5.2–5.8 ppm). ¹³C NMR resolves carbonyl (C=O at ~170 ppm) and triazole carbons .
  • X-ray crystallography : Resolves stereochemistry of the (E)-configured hydrazone bond and spatial arrangement of substituents .

Q. What preliminary biological assays are recommended for activity screening?

Initial pharmacological studies should focus on:

  • Enzyme inhibition : Test against kinases or hydrolases (e.g., monoacylglycerol lipase) using fluorometric assays .
  • Receptor binding : Radioligand displacement assays for receptors like 5-HT1D or adrenergic subtypes, given structural analogs’ activity .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations 1–100 µM .

Advanced Research Questions

Q. How can discrepancies between experimental and computational spectral data be resolved?

Discrepancies in NMR or IR peaks often arise from solvent effects or conformational flexibility. Strategies include:

  • DFT simulations : Optimize the molecular geometry using B3LYP/6-31G(d) and calculate NMR/IR spectra. Compare with experimental data to identify outliers .
  • Solvent modeling : Incorporate polarizable continuum models (e.g., PCM for DMSO or CDCl₃) to improve computational accuracy .
  • Dynamic effects : Use molecular dynamics (MD) to simulate rotational barriers in the hydrazone bond, which may explain split peaks in NMR .

Q. What computational parameters optimize docking studies for target identification?

For virtual screening:

  • Protein preparation : Remove water molecules, add hydrogens, and assign charges (e.g., AMBER FF14SB force field) .
  • Grid generation : Focus on active sites (e.g., ATP-binding pockets for kinases) with a 20 ų box .
  • Scoring functions : Use hybrid methods (e.g., AutoDock Vina’s empirical + machine learning scores) to prioritize high-affinity poses .
  • Validation : Compare docking results with known inhibitors (e.g., staurosporine for kinases) to assess predictive accuracy .

Q. How to design derivatives with enhanced bioactivity?

Structure-activity relationship (SAR) strategies include:

  • Substituent variation : Replace the 4-bromophenyl group with electron-withdrawing groups (e.g., -NO₂) to modulate electron density and binding affinity .
  • Scaffold hopping : Replace the triazole core with oxadiazole or thiadiazole to alter metabolic stability .
  • Pro-drug approaches : Introduce hydrolyzable esters (e.g., acetoxymethyl) to improve solubility and bioavailability .

Q. How does pH affect the compound’s stability in solution?

Stability studies using HPLC or UV-Vis spectroscopy reveal:

  • Acidic conditions (pH < 3) : Hydrolysis of the hydrazone bond occurs within 24 hours, forming 2-nitrobenzaldehyde and the acetohydrazide intermediate .
  • Neutral/basic conditions (pH 7–9) : The compound remains stable for >72 hours but may undergo oxidation of the propenyl group in the presence of O₂ .
  • Storage recommendations : Keep in anhydrous DMSO at -20°C to prevent degradation .

Q. What strategies address contradictions in reported biological data?

Conflicting results (e.g., varying IC₅₀ values) may stem from assay conditions or impurity profiles. Mitigation steps:

  • Standardize assays : Use identical cell lines, incubation times, and positive controls (e.g., doxorubicin for cytotoxicity) .
  • Impurity profiling : LC-MS to verify purity (>95%) and rule out byproducts (e.g., hydrolyzed hydrazone) .
  • Dose-response curves : Perform triplicate experiments with 8–10 concentration points to improve statistical reliability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.